molecular formula C7H14N4O2 B13997195 [Cyclohexyl(nitroso)amino]urea CAS No. 6635-45-6

[Cyclohexyl(nitroso)amino]urea

Cat. No.: B13997195
CAS No.: 6635-45-6
M. Wt: 186.21 g/mol
InChI Key: KNPGNOMTGNFVHN-UHFFFAOYSA-N
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Description

[Cyclohexyl(nitroso)amino]urea is a member of the nitrosourea family, known for its significant antitumor properties. Nitrosoureas are unique due to their ability to cross the blood-brain barrier, making them effective in treating brain tumors . The compound’s structure includes a cyclohexyl group attached to a nitrosoamino moiety, which contributes to its biological activity.

Preparation Methods

The synthesis of [Cyclohexyl(nitroso)amino]urea typically involves the reaction of cyclohexylamine with nitrosyl chloride, followed by the addition of urea. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[Cyclohexyl(nitroso)amino]urea undergoes various chemical reactions, including:

Scientific Research Applications

[Cyclohexyl(nitroso)amino]urea has a wide range of applications in scientific research:

Mechanism of Action

The antitumor activity of [Cyclohexyl(nitroso)amino]urea is primarily due to its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription . This alkylation occurs through the formation of reactive intermediates that bind irreversibly to cellular macromolecules. The compound also exhibits carbamoylation activity, which further contributes to its cytotoxic effects.

Comparison with Similar Compounds

[Cyclohexyl(nitroso)amino]urea is unique among nitrosoureas due to its specific structure and properties. Similar compounds include:

    BCNU (N,N’-bis(2-chloroethyl)-N-nitrosourea): Known for its use in chemotherapy.

    CCNU (N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea): Similar in structure but with different pharmacokinetics.

    MeCCNU (N-(2-chloroethyl)-N’-(trans-4-methylcyclohexyl)-N-nitrosourea): Exhibits high antitumor activity but limited solubility. The uniqueness of this compound lies in its balance of lipophilicity and water solubility, making it a versatile compound for various applications.

Properties

CAS No.

6635-45-6

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

[cyclohexyl(nitroso)amino]urea

InChI

InChI=1S/C7H14N4O2/c8-7(12)9-11(10-13)6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,12)

InChI Key

KNPGNOMTGNFVHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(NC(=O)N)N=O

Origin of Product

United States

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